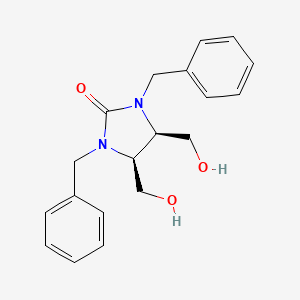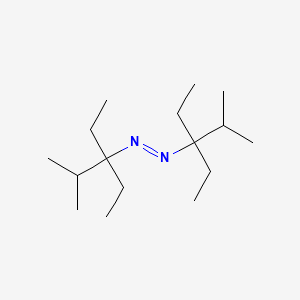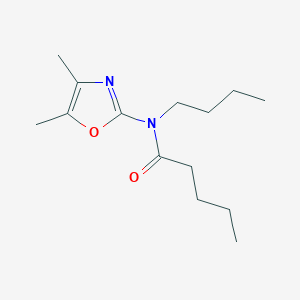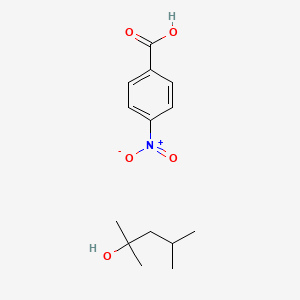
2,4-Dimethylpentan-2-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylpentan-2-ol: and 4-nitrobenzoic acid are two distinct organic compounds with unique properties and applications2,4-Dimethylpentan-2-ol is a tertiary alcohol with the molecular formula C7H16O 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4 . Both compounds are used in various scientific and industrial applications due to their distinct chemical properties.
Preparation Methods
2,4-Dimethylpentan-2-ol: can be synthesized through the reaction of 2-methylpropanal with isopropyl magnesium iodide, followed by hydrolysis . Industrial production methods typically involve the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity.
4-nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . These methods provide high selectivity and yield, making them suitable for industrial-scale production.
Chemical Reactions Analysis
2,4-Dimethylpentan-2-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Dehydration: It can be dehydrated to form alkenes in the presence of acid catalysts.
4-nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas or metal hydrides.
Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
Nitration: It can undergo further nitration to form dinitrobenzoic acids under specific conditions.
Scientific Research Applications
2,4-Dimethylpentan-2-ol: is used in:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Solvent: In various chemical reactions due to its ability to dissolve a wide range of compounds.
4-nitrobenzoic acid: finds applications in:
Pharmaceuticals: As a precursor to the synthesis of procaine and folic acid.
Catalysis: As a co-catalyst in various organic reactions.
Material Science: In the preparation of mononuclear zinc carboxylate complexes.
Mechanism of Action
2,4-Dimethylpentan-2-ol: exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions with various molecular targets. This makes it a versatile intermediate in organic synthesis.
4-nitrobenzoic acid: acts through its nitro and carboxyl groups, which can participate in a variety of chemical reactions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
2,4-Dimethylpentan-2-ol: is similar to other tertiary alcohols like tert-butanol and 2-methyl-2-butanol . its unique structure provides different steric and electronic properties, making it suitable for specific applications .
4-nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . Its para-nitro group provides distinct reactivity and selectivity in chemical reactions .
These compounds’ unique properties and reactivities make them valuable in various scientific and industrial applications.
Properties
CAS No. |
55705-65-2 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2,4-dimethylpentan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C7H16O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)5-7(3,4)8/h1-4H,(H,9,10);6,8H,5H2,1-4H3 |
InChI Key |
JFUQWQWQKNDQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
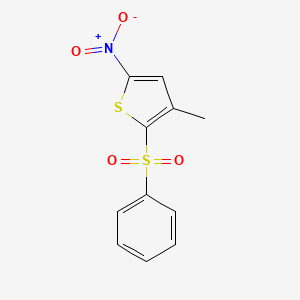

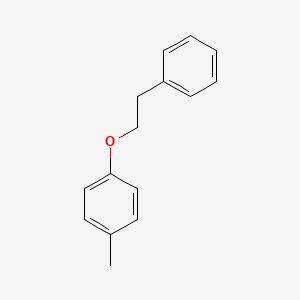

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

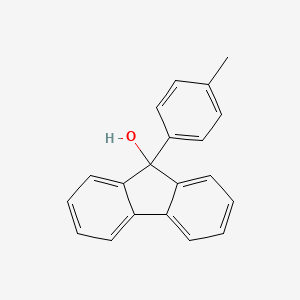
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
